molecular formula C17H20ClN3O2S B12266473 6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B12266473
M. Wt: 365.9 g/mol
InChI Key: GFBLJELWBCLERS-UHFFFAOYSA-N
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Description

6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a chloro group and a piperidine ring linked to a morpholine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dioxane and bases such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may utilize microwave irradiation to enhance reaction rates and yields. This method involves the use of a multimode reactor, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzothiazoles .

Scientific Research Applications

6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups and the benzothiazole core. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H20ClN3O2S

Molecular Weight

365.9 g/mol

IUPAC Name

[1-(6-chloro-1,3-benzothiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H20ClN3O2S/c18-13-3-4-14-15(10-13)24-17(19-14)21-5-1-2-12(11-21)16(22)20-6-8-23-9-7-20/h3-4,10,12H,1-2,5-9,11H2

InChI Key

GFBLJELWBCLERS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)N4CCOCC4

Origin of Product

United States

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